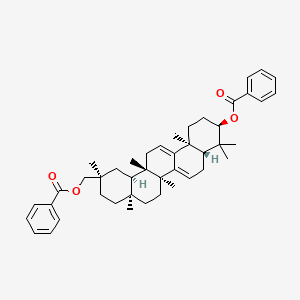
3,29-O-Dibenzoyloxykarounidiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dibenzoato de karounidiol es un compuesto de benzoato de triterpeno con la fórmula molecular C44H56O4 . Es un derivado del karounidiol, un producto natural que se encuentra en ciertas plantas, particularmente en la familia Cucurbitaceae . Este compuesto es conocido por sus potenciales actividades biológicas, incluyendo efectos antiinflamatorios y hepatoprotectores .
Aplicaciones Científicas De Investigación
El dibenzoato de karounidiol tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del dibenzoato de karounidiol implica su interacción con dianas moleculares y vías específicas. Se ha demostrado que inhibe la activación del antígeno temprano del virus de Epstein-Barr inducida por el promotor tumoral 12-O-tetradecanoilforbol-13-acetato . Se cree que esta inhibición ocurre a través de la modulación de las vías de señalización involucradas en la activación viral y la inflamación .
Análisis Bioquímico
Biochemical Properties
3,29-O-Dibenzoyloxykarounidiol is a member of the dibenzoyloxykarounidiol family of compounds that has inhibitory effects on tumor growth in mice by inhibiting fatty acid biosynthesis . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
It has been shown to have potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induced by tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) .
Molecular Mechanism
It is known to exert its effects at the molecular level by inhibiting fatty acid biosynthesis, which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable for two years when stored at the recommended temperature .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El dibenzoato de karounidiol se puede sintetizar mediante la esterificación del karounidiol con ácido benzoico. La reacción generalmente implica el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico para facilitar el proceso de esterificación . La reacción se lleva a cabo en condiciones de reflujo, y el producto se purifica mediante recristalización.
Métodos de producción industrial
La producción industrial de dibenzoato de karounidiol implica la extracción de karounidiol de fuentes vegetales, seguida de su modificación química. El proceso de extracción incluye extracción con solvente y separación cromatográfica para aislar el karounidiol del material vegetal . El karounidiol aislado se somete entonces a esterificación con ácido benzoico en condiciones controladas para producir dibenzoato de karounidiol.
Análisis De Reacciones Químicas
Tipos de reacciones
El dibenzoato de karounidiol sufre diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede conducir a la formación de derivados oxidados del dibenzoato de karounidiol.
Reducción: Las reacciones de reducción pueden convertir el dibenzoato de karounidiol en sus formas reducidas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o alcoholes en condiciones básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados o reducidos de dibenzoato de karounidiol, así como varios derivados de éster dependiendo de los sustituyentes introducidos durante las reacciones de sustitución .
Comparación Con Compuestos Similares
Compuestos similares
Dibenzoato de 5-dehidrokarounidiol: Otro benzoato de triterpeno con actividades biológicas similares.
Boeticol: Un triterpenoide de tipo cucurbitano con propiedades hepatoprotectoras.
Mogroside IE: Un glucósido de triterpeno con efectos antiinflamatorios.
Unicidad
El dibenzoato de karounidiol es único debido a su esterificación específica con ácido benzoico, que imparte propiedades químicas y biológicas distintas. Sus potenciales efectos hepatoprotectores y antiinflamatorios lo convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas .
Propiedades
IUPAC Name |
[(2R,4aS,6aS,8aR,10R,12aS,14aS,14bR)-10-benzoyloxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicen-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56O4/c1-39(2)34-19-18-33-32(42(34,5)22-21-36(39)48-38(46)31-16-12-9-13-17-31)20-23-44(7)35-28-40(3,24-25-41(35,4)26-27-43(33,44)6)29-47-37(45)30-14-10-8-11-15-30/h8-18,20,34-36H,19,21-29H2,1-7H3/t34-,35+,36+,40+,41+,42+,43+,44-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSZUVCSDUONDF-GJSTXJOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)C)OC(=O)C7=CC=CC=C7)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC=C4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)[C@]3(CC2)C)C)(C)COC(=O)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468772.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468773.png)
![N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2468776.png)
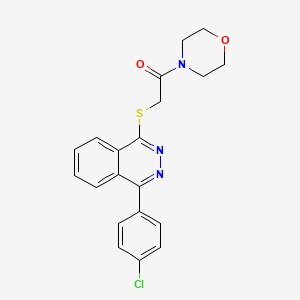

![Methyl 4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate](/img/structure/B2468783.png)
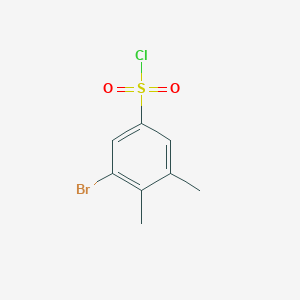
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2468786.png)
![3-{[3-(4-methylpiperidine-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile](/img/structure/B2468787.png)
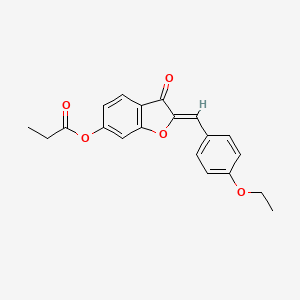
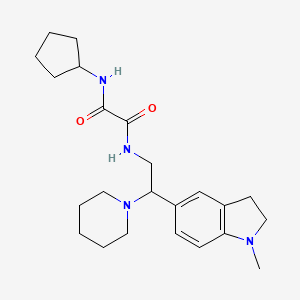
![3-chloro-4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2468793.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2468795.png)
